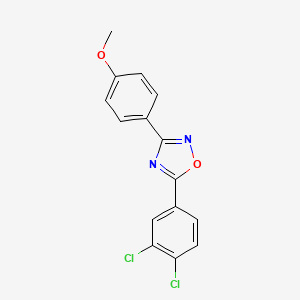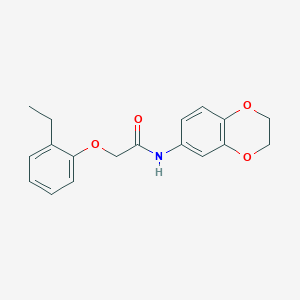
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DCMO, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in cells. In cancer cells, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce apoptosis and inhibit cell proliferation through the modulation of various signaling pathways. In fungi and viruses, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of key enzymes involved in their replication and survival.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to induce DNA damage, activate caspase enzymes, and inhibit angiogenesis. In fungi and viruses, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of key enzymes involved in their replication and survival. In animals, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have low toxicity and no significant adverse effects on various organs and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its easy synthesis, low toxicity, and potential applications in various fields. However, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole also has limitations, including its limited solubility in water, instability under certain conditions, and potential interactions with other compounds or enzymes.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. In medicinal chemistry, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole could be further investigated for its potential as a novel anticancer, antifungal, or antiviral agent. In materials science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole could be used as a building block for the synthesis of novel polymers or materials with specific properties. In environmental science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole could be studied for its potential use as a more effective and eco-friendly pesticide or herbicide. Additionally, further studies could be conducted to better understand the mechanism of action of 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and its interactions with other compounds or enzymes.
Synthesemethoden
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be synthesized through a reaction between 3,4-dichloroaniline and 4-methoxybenzohydrazide in the presence of phosphorus oxychloride. The resulting compound can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its anticancer, antifungal, and antiviral properties. In materials science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials. In environmental science, 5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential use as a pesticide and herbicide.
Eigenschaften
IUPAC Name |
5-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-20-11-5-2-9(3-6-11)14-18-15(21-19-14)10-4-7-12(16)13(17)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXBYVSRHPYMNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5531639.png)
![1,1',3,3'-tetraoxo-2,2',3,3'-tetrahydro-1H,1'H-6,6'-bibenzo[de]isoquinoline-7,7'-dicarboxylic acid](/img/structure/B5531640.png)

![N-cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5531659.png)
![N'-[2-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5531667.png)

![9-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5531681.png)
![3-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5531682.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-phenoxy-2-furoyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B5531701.png)

![2-[2-(3-methoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5531709.png)
![1-(4-fluorobenzoyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5531720.png)
![[2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)phenoxy]acetic acid](/img/structure/B5531734.png)